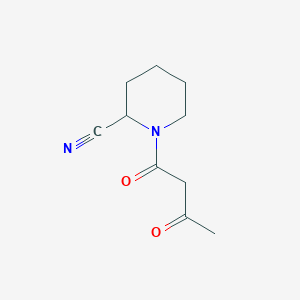
1-(3-Oxobutanoyl)piperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxobutanoyl)piperidine-2-carbonitrile is an organic compound that features a piperidine ring substituted with a 3-oxobutanoyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Oxobutanoyl)piperidine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable acylating agent, such as 3-oxobutanoyl chloride, in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. For example, the hydrogenation of pyridine over a molybdenum disulfide catalyst can be employed to produce piperidine, which is then acylated to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Oxobutanoyl)piperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbonitrile group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3-Oxobutanoyl)piperidine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Oxobutanoyl)piperidine-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing a nitrogen atom.
Piperidine-3-carbonitrile: A piperidine derivative with a carbonitrile group.
Piperidinone: A piperidine derivative with a ketone group.
Uniqueness: 1-(3-Oxobutanoyl)piperidine-2-carbonitrile is unique due to the presence of both a 3-oxobutanoyl group and a carbonitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
62764-73-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(3-oxobutanoyl)piperidine-2-carbonitrile |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)6-10(14)12-5-3-2-4-9(12)7-11/h9H,2-6H2,1H3 |
InChI Key |
PUEAVQZYVFRNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N1CCCCC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















